molecular formula C15H13FO4 B1456123 3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid CAS No. 1261895-15-1

3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid

Cat. No. B1456123
M. Wt: 276.26 g/mol
InChI Key: IEUPEXRMIRIGQH-UHFFFAOYSA-N
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Description

“3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “(3,4-Dimethoxyphenyl)acetic acid” has a melting point of 96 - 99 °C, and it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

1. Suzuki–Miyaura Coupling

  • Application Summary : The compound is used in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Methods of Application : The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
  • Results or Outcomes : The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .

2. Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate

  • Application Summary : A methodology has been developed for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate which is the precursor to cytotoxic natural products carpatamides A–D .
  • Methods of Application : The title compound was synthesized in a good yield from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd (II)-catalyzed Heck reaction .
  • Results or Outcomes : The desired regioisomer was obtained as a single product .

3. γ Globin Gene Expression

  • Application Summary : A compound similar to “3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid”, known as “3-(3,4-Dimethoxyphenyl)propionic acid”, has been used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
  • Methods of Application : The compound was used in reporter assays and in vivo erythropoiesis studies .
  • Results or Outcomes : The compound showed potential in inducing γ globin gene expression .

4. Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate

  • Application Summary : A methodology has been developed for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate which is the precursor to cytotoxic natural products carpatamides A–D .
  • Methods of Application : The title compound was synthesized in a good yield from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd (II)-catalyzed Heck reaction .
  • Results or Outcomes : The desired regioisomer was obtained as a single product .

5. Synthesis of Pyrazoline Derivatives

  • Application Summary : A compound similar to “3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid”, known as “4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)”, has been synthesized and used in neurotoxicity studies .
  • Methods of Application : The compound was synthesized and its neurotoxic potentials were investigated .
  • Results or Outcomes : The study provided insights into the neurotoxic potentials of the newly synthesized pyrazoline derivative .

6. Synthesis of (2E)-3-(3,4-Dimethoxyphenyl)acrylic Acid

  • Application Summary : A compound similar to “3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid”, known as “(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid”, has been synthesized .
  • Methods of Application : The compound was synthesized and its properties were studied .
  • Results or Outcomes : The compound was successfully synthesized and its properties were characterized .

Safety And Hazards

“(3,4-Dimethoxyphenyl)acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-12-3-4-13(14(8-12)20-2)9-5-10(15(17)18)7-11(16)6-9/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUPEXRMIRIGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690799
Record name 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid

CAS RN

1261895-15-1
Record name 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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